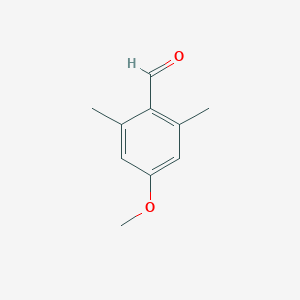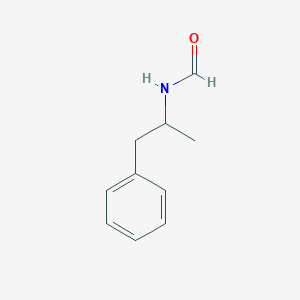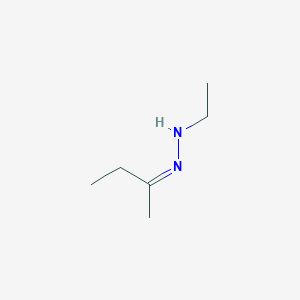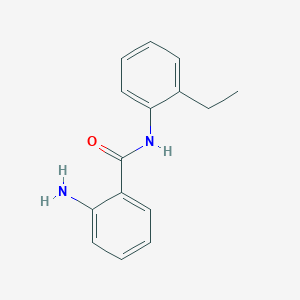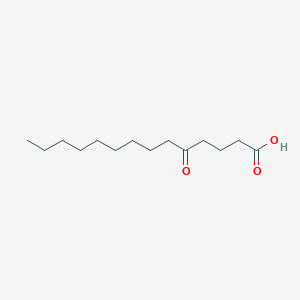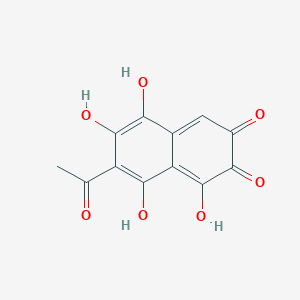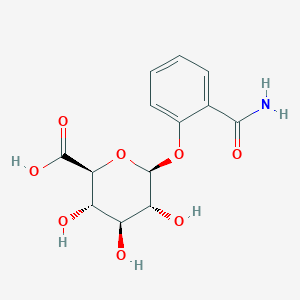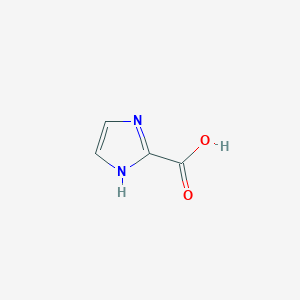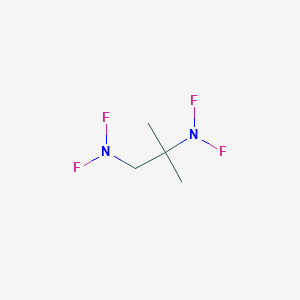
Propane, 1,2-bis(difluoroamino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,2-bis(difluoroamino)-2-methyl-, also known as DFTP, is a chemical compound that is widely used in scientific research. It is a fluorinated analog of propane diamine, and its unique chemical properties make it an essential tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of Propane, 1,2-bis(difluoroamino)-2-methyl- involves the formation of a covalent bond between the difluoroamino group of Propane, 1,2-bis(difluoroamino)-2-methyl- and the amino group of the target biomolecule. This covalent bond results in a stable conjugate that emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity and lifetime of Propane, 1,2-bis(difluoroamino)-2-methyl- are highly sensitive to the microenvironment of the conjugate, allowing researchers to monitor changes in the conformation and activity of the target biomolecule.
Biochemical and Physiological Effects
Propane, 1,2-bis(difluoroamino)-2-methyl- has been shown to have minimal biochemical and physiological effects on living cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research. However, it is essential to use appropriate controls and experimental conditions to ensure the accuracy and specificity of the results obtained using Propane, 1,2-bis(difluoroamino)-2-methyl-.
Avantages Et Limitations Des Expériences En Laboratoire
Propane, 1,2-bis(difluoroamino)-2-methyl- has several advantages for lab experiments, including high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules and processes and can be detected using various imaging techniques such as fluorescence microscopy, flow cytometry, and spectroscopy. However, Propane, 1,2-bis(difluoroamino)-2-methyl- has some limitations, including its cost, stability, and potential for photobleaching. It is also essential to optimize the experimental conditions and controls to minimize background fluorescence and maximize signal-to-noise ratio.
Orientations Futures
There are several future directions for the use of Propane, 1,2-bis(difluoroamino)-2-methyl- in scientific research. One direction is to develop new derivatives of Propane, 1,2-bis(difluoroamino)-2-methyl- with improved properties such as increased brightness, stability, and specificity. Another direction is to use Propane, 1,2-bis(difluoroamino)-2-methyl- in combination with other imaging probes and techniques to study complex biological processes such as protein-protein interactions and intracellular signaling networks. Finally, Propane, 1,2-bis(difluoroamino)-2-methyl- can be used in vivo to study various biological processes and diseases in animal models and humans, providing valuable insights into the mechanisms of disease and potential therapeutic targets.
Conclusion
In conclusion, Propane, 1,2-bis(difluoroamino)-2-methyl- is a valuable tool for scientific research, with wide-ranging applications in various fields. Its unique chemical properties make it an essential tool for studying various biological processes, and its use is likely to expand in the future with the development of new derivatives and imaging techniques. However, it is essential to use appropriate controls and experimental conditions to ensure the accuracy and specificity of the results obtained using Propane, 1,2-bis(difluoroamino)-2-methyl-.
Méthodes De Synthèse
The synthesis of Propane, 1,2-bis(difluoroamino)-2-methyl- involves the reaction of propane diamine with difluoroamine gas in the presence of a catalyst. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents. The purity of Propane, 1,2-bis(difluoroamino)-2-methyl- can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Propane, 1,2-bis(difluoroamino)-2-methyl- is widely used in scientific research as a fluorescent probe for detecting and imaging various biological molecules and processes. It can be used to label proteins, DNA, RNA, and other biomolecules, allowing researchers to visualize their localization, dynamics, and interactions in living cells and tissues. Propane, 1,2-bis(difluoroamino)-2-methyl- has been used to study various biological processes such as protein folding, enzyme activity, cell signaling, and gene expression. It is also used in drug discovery and development to screen for potential drug candidates.
Propriétés
Numéro CAS |
16063-24-4 |
|---|---|
Nom du produit |
Propane, 1,2-bis(difluoroamino)-2-methyl- |
Formule moléculaire |
C4H8F4N2 |
Poids moléculaire |
160.11 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetrafluoro-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C4H8F4N2/c1-4(2,10(7)8)3-9(5)6/h3H2,1-2H3 |
Clé InChI |
PIGMBPMRYUUGBD-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(F)F)N(F)F |
SMILES canonique |
CC(C)(CN(F)F)N(F)F |
Autres numéros CAS |
16063-24-4 |
Synonymes |
1,2-Bis(difluoroamino)-2-methylpropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



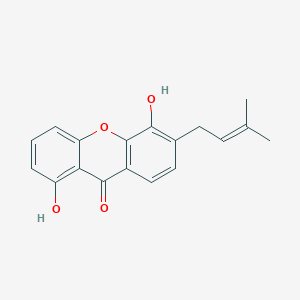
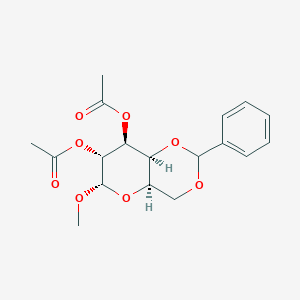
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
